molecular formula C10H18O2 B7823723 cis-3-Hexenyl isobutyrate CAS No. 57859-47-9

cis-3-Hexenyl isobutyrate

Cat. No.: B7823723
CAS No.: 57859-47-9
M. Wt: 170.25 g/mol
InChI Key: OSMAJVWUIUORGC-UHFFFAOYSA-N
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Description

Hex-3-en-1-yl 2-methylpropanoate is a natural product found in Humulus lupulus with data available.

Scientific Research Applications

  • Physical Properties in Fragrance and Flavor Esters

    • The study of the density and viscosity of various fragrance and flavor esters, including cis-3-hexenyl isobutyrate, reveals their temperature-dependent physical properties, important for applications in the fragrance and flavor industry (Djojoputro & Ismadji, 2005).
  • Role in Atmosphere and Environmental Chemistry

    • A study on cis-3-hexen-1-ol, closely related to this compound, demonstrates its significant role in atmospheric chemistry, with implications for environmental studies and assessments (Barbosa et al., 2017).
  • Lipase-Catalyzed Biosynthesis

    • Research on the optimized biosynthesis of cis-3-hexen-1-yl acetate, another related compound, through lipase-catalyzed transesterification, highlights potential applications in green chemistry and industrial production (Chiang, Chang, & Shieh, 2003).
  • Atmospheric Reactivity and Impact

    • Investigations into the reactivity of cis-3-hexenyl esters with atmospheric ozone provide insights into their environmental fate and impact, which is crucial for air quality modeling and environmental health studies (Zhang et al., 2018).
  • Safety Assessment in Fragrance Industry

    • Safety assessments of related esters, including cis-3-hexenyl tiglate, offer insights into the non-toxicological applications of these compounds in various industries, including fragrances (Api et al., 2021).
  • Transesterification for Flavor Synthesis

    • Research on the transesterification of cis-3-hexen-1-yl and ethyl acetate to produce cis-3-hexen-1-yl acetate provides insights into flavor compound synthesis, applicable in food and cosmetic industries (Xiaoshuan et al., 2013).
  • Vapor Pressures and Thermodynamics

    • The study of vapor pressures and vaporization enthalpies of esters, including cis-3-hexenyl butyrate, aids in understanding their thermodynamic properties, relevant in flavor, fragrance, and environmental sciences (Kozlovskiy, Gobble, & Chickos, 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-3-Hexenyl isobutyrate can be achieved through an esterification reaction between cis-3-Hexenol and isobutyric acid.", "Starting Materials": [ "cis-3-Hexenol", "isobutyric acid", "sulfuric acid", "sodium chloride", "sodium bicarbonate", "anhydrous magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "1. To a round-bottom flask, add cis-3-Hexenol (1.0 equivalent) and isobutyric acid (1.0 equivalent).", "2. Add a catalytic amount of sulfuric acid to the flask and stir the mixture at room temperature for 30 minutes.", "3. Add a saturated solution of sodium chloride to the flask and stir for 5 minutes.", "4. Extract the mixture with diethyl ether (3 x 50 mL) and combine the organic layers.", "5. Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with water (50 mL).", "6. Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "7. Concentrate the solution under reduced pressure to obtain the crude product.", "8. Purify the crude product by column chromatography using petroleum ether as the eluent to obtain cis-3-Hexenyl isobutyrate as a colorless liquid." ] }

CAS No.

57859-47-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-3-enyl 2-methylpropanoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

OSMAJVWUIUORGC-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C(C)C

SMILES

CCC=CCCOC(=O)C(C)C

Canonical SMILES

CCC=CCCOC(=O)C(C)C

boiling_point

80.00 °C. @ 30.00 mm Hg

density

0.882-0.885

physical_description

Colourless liquid;  fruity, nutty aroma

solubility

insoluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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